molecular formula C6H10Cl2N2O3 B13473201 2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride

2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride

Cat. No.: B13473201
M. Wt: 229.06 g/mol
InChI Key: GBBJKCBWYYRFSX-UHFFFAOYSA-N
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Description

2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative featuring an oxazole heterocycle attached to the β-carbon of the amino acid backbone. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biochemical and pharmaceutical research. Oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound.

Properties

Molecular Formula

C6H10Cl2N2O3

Molecular Weight

229.06 g/mol

IUPAC Name

2-amino-3-(1,3-oxazol-5-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C6H8N2O3.2ClH/c7-5(6(9)10)1-4-2-8-3-11-4;;/h2-3,5H,1,7H2,(H,9,10);2*1H

InChI Key

GBBJKCBWYYRFSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=N1)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride typically involves the formation of the oxazole ring followed by the introduction of the amino and propanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups to the oxazole ring.

Scientific Research Applications

2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

L-Histidine Dihydrochloride

Structure: (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride . Key Differences:

  • Heterocycle : Imidazole (two nitrogen atoms) vs. oxazole (one nitrogen, one oxygen).
  • Basicity : Imidazole (pKa ~6.0–7.0) is more basic than oxazole (pKa ~0.8), affecting protonation states in physiological conditions.
  • Solubility : Both dihydrochloride salts improve water solubility, but L-histidine’s imidazole may enhance metal-binding capacity, relevant in metalloenzyme studies.
  • Applications: L-Histidine is a proteinogenic amino acid used in supplements and buffering agents, whereas the oxazole derivative may serve as a non-natural amino acid in drug discovery.

Table 1: Physical and Chemical Comparison

Property Target Compound L-Histidine Dihydrochloride
Molecular Formula C₆H₉N₂O₃·2HCl (approx.) C₆H₁₁N₃O₂·2HCl
Molecular Weight ~229.92 g/mol (calc.) ~209.1 + 72.92 = 282.02 g/mol
Heterocycle Oxazole Imidazole
Key Functional Groups Amino acid, oxazole, dihydrochloride Amino acid, imidazole, dihydrochloride

(R)-3-Aminopiperidine Dihydrochloride

Structure : C₅H₁₂N₂·2HCl .
Key Differences :

  • Backbone: Piperidine (six-membered amine ring) vs. amino acid (linear chain).
  • Applications: (R)-3-Aminopiperidine is a chiral building block for pharmaceuticals (e.g., kinase inhibitors), whereas the target compound’s amino acid backbone may enable peptide incorporation or mimicry.
  • Solubility : Both dihydrochloride salts are water-soluble, but the target compound’s carboxylate group offers additional ionic interactions.

Dichlorophenyl-Phosphonomethyl Propanoic Acid Derivatives

Structure: Complex derivatives with dichlorophenyl and phosphonomethyl groups . Key Differences:

  • Substituents : Dichlorophenyl and phosphonate groups confer enzyme inhibitory activity (e.g., glutamate receptor antagonists). The target compound’s oxazole is smaller and less sterically hindered.
  • Synthetic Utility : The target compound’s simpler structure allows easier modification for structure-activity relationship (SAR) studies.

Triazole-Based Pesticides

Structure : Triazole heterocycles with chlorophenyl groups (e.g., propiconazole) .
Key Differences :

  • Heterocycle : Triazole (three nitrogen atoms) vs. oxazole. Triazoles are widely used as fungicides, while oxazoles are less common in agrochemicals.
  • Bioactivity: Triazoles inhibit fungal ergosterol synthesis, whereas the target compound’s amino acid backbone may target mammalian biochemical pathways.

Table 2: Application Comparison

Compound Type Primary Applications Reference
Target Compound Drug discovery, peptide modification -
L-Histidine Dihydrochloride Biochemistry, nutrition
(R)-3-Aminopiperidine Dihydrochloride Pharmaceutical intermediates
Triazole Pesticides Fungicide formulations

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